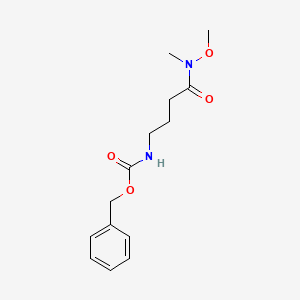

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate

Description

Propriétés

IUPAC Name |

benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-16(19-2)13(17)9-6-10-15-14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKUIRGZVVPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCNC(=O)OCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Carbamate Group: This can be achieved by reacting benzyl chloroformate with 4-aminobutyric acid under basic conditions.

Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the intermediate product with methoxy(methyl)amine in the presence of a suitable catalyst.

Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

Oxidation: Oxo derivatives with increased oxidation states.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted benzyl derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate features a complex structure comprising a benzyl group, a carbamate group, and a methoxy(methyl)amino group. The synthesis typically involves several steps:

- Formation of Carbamate Group : This is achieved by reacting benzyl chloroformate with 4-aminobutyric acid under basic conditions.

- Introduction of Methoxy(methyl)amino Group : The intermediate product is reacted with methoxy(methyl)amine in the presence of a catalyst.

- Final Assembly : The final product is synthesized by coupling the intermediate compounds using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound has been studied for its potential as a biochemical probe in enzyme inhibition studies. It interacts with specific enzymes, potentially influencing various biochemical pathways .

Medicine

The compound is being investigated for its therapeutic properties , particularly:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways.

- Anticancer Activity : Research indicates potential efficacy against certain cancer cell lines through mechanisms involving enzyme inhibition .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can significantly inhibit acetylcholinesterase activity, indicating potential use in treating Alzheimer's disease .

- Anticancer Research : A study reported that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting their use as lead compounds in drug development .

Mécanisme D'action

The mechanism of action of Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Spectroscopic and Analytical Data

The target compound and its analogues exhibit distinct spectroscopic profiles:

- IR Spectroscopy : The carbamate group in the target compound shows characteristic C=O stretches at ~1700–1750 cm⁻¹, similar to β-lactam derivatives. However, β-lactam rings display additional absorption at ~1770 cm⁻¹ due to the strained carbonyl .

- NMR Data: The methoxy(methyl)amino group in the target compound produces a singlet at δ ~3.1–3.3 ppm (¹H) for the N–CH₃ group, absent in β-lactam analogues. The latter show signals for the azetidinone ring protons at δ ~4.0–5.0 ppm .

Table 2: Key NMR Peaks

Activité Biologique

Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, a compound with potential pharmacological applications, has garnered attention due to its biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate

- Molecular Formula: C13H17NO4

- Molecular Weight: 251.28 g/mol

- Purity: 97%

Structural Features:

The compound features a benzyl group, a methoxy(methyl)amino moiety, and a carbonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) and other viral pathogens. The mechanism often involves increasing intracellular levels of APOBEC3G (A3G), a cytidine deaminase that plays a crucial role in antiviral defense by inhibiting viral replication .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, the derivative IMB-0523 , which shares structural similarities, demonstrated significant anti-HBV activity with an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .

Table 1: Antiviral Efficacy of IMB-0523 Compared to Lamivudine

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

| Lamivudine | 7.37 | >60 |

This data suggests that this compound and its derivatives may serve as promising candidates for further antiviral development.

Toxicity Studies

Acute toxicity studies conducted on related compounds indicate low toxicity profiles. For example, the LD50 for IMB-0523 was determined to be 448 mg/kg in mice, suggesting that it has a favorable safety margin .

Table 2: Acute Toxicity Data for IMB-0523

| Dose (mg/kg) | Death Rate (%) | LD50 (mg/kg) (95% CI) |

|---|---|---|

| 500 | 66.7 | 448 (384–549) |

| 385 | 16.7 | |

| 296 | 33.3 | |

| 228 | 0 |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antiviral Activity : A study published in PMC demonstrated that derivatives like IMB-0523 showed potent anti-HBV activity and could potentially be developed into therapeutic agents for HBV infections .

- Mechanistic Insights : Research has shown that the antiviral effects are mediated through the upregulation of A3G, which is critical in combating HBV replication .

- Comparative Studies : In comparative studies, these compounds were found to outperform traditional antiviral agents like lamivudine in terms of efficacy against resistant strains .

Q & A

Basic Question: What are the optimal synthetic routes for Benzyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves carbamate coupling reactions using benzyl chloroformate with intermediates like 4-(methoxy(methyl)amino)-4-oxobutylamine. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate or THF) improve solubility and reaction efficiency .

- Temperature control : Maintaining 0–5°C during amine activation minimizes side reactions .

- Catalyst use : Triethylamine or DMAP can accelerate carbamate formation .

Systematic optimization should employ design-of-experiment (DoE) methodologies, varying parameters like molar ratios, temperature, and time to maximize yield and purity.

Basic Question: How can the structural integrity of this compound be verified post-synthesis?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm the presence of the benzyl carbamate group (δ ~7.3 ppm for aromatic protons) and the methoxy(methyl)amino moiety (δ ~3.2–3.5 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., [M+H] for CHNO) .

- X-ray crystallography : For crystalline derivatives, this resolves stereochemical ambiguities (e.g., confirming tert-butyl group orientation in analogous compounds) .

Advanced Question: What experimental strategies resolve contradictions in stability data for carbamate derivatives under varying pH and temperature conditions?

Answer:

Contradictions often arise from differences in analytical methods or environmental controls. To address this:

- Forced degradation studies : Expose the compound to extreme pH (e.g., 1–13), heat (40–80°C), and humidity (75% RH) while monitoring decomposition via HPLC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 25°C) .

- Comparative spectroscopy : Reconcile discrepancies in FTIR or NMR data by standardizing solvent systems (e.g., DMSO-d vs. CDCl) .

Advanced Question: How can mechanistic insights into the hydrolysis of the carbamate moiety be obtained, and what techniques validate proposed pathways?

Answer:

Mechanistic studies require:

- Isotopic labeling : Use O-labeled water to track hydrolysis products via LC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates in HO vs. DO to identify rate-determining steps .

- Computational modeling : DFT calculations predict transition states and activation energies for hydrolysis pathways .

- In situ monitoring : Raman spectroscopy tracks real-time bond cleavage (e.g., C=O stretch at ~1700 cm) .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption .

Advanced Question: How can researchers design assays to evaluate the biological activity of this compound against specific enzyme targets?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition kinetics .

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to targets like HDACs or kinases .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

- Cell-based assays : Test cytotoxicity and IC in relevant cell lines (e.g., cancer models) with appropriate controls .

Advanced Question: What analytical methods are recommended for detecting trace impurities in synthesized batches?

Answer:

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual solvents) with evaporative light scattering detection .

- GC-MS : Identify volatile byproducts (e.g., methylamine derivatives) .

- NMR spiking experiments : Add authentic standards to distinguish overlapping peaks in complex mixtures .

Basic Question: How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Answer:

- Standard operating procedures (SOPs) : Document precise reagent grades, equipment calibration, and environmental controls (humidity/temperature) .

- Round-robin testing : Collaborate with external labs to synthesize the compound using shared protocols and compare yields/purity via interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.